molecular formula C8H12F2N4 B11901064 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine

3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine

Cat. No.: B11901064
M. Wt: 202.20 g/mol
InChI Key: QMSVVNAXZGUYLN-UHFFFAOYSA-N
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Description

3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine is a heterocyclic compound with the molecular formula C8H12F2N4 and a molecular weight of 202.20 g/mol . This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to a pyrazine ring, making it a fluorinated pyrazine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine typically involves the fluorination of a pyrazine precursor followed by methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with chlorine atoms instead of fluorine.

    3,6-Dibromo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with bromine atoms instead of fluorine.

    3,6-Diiodo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties enhance its stability and reactivity compared to its chloro, bromo, and iodo counterparts.

Properties

Molecular Formula

C8H12F2N4

Molecular Weight

202.20 g/mol

IUPAC Name

3,6-difluoro-2-N,2-N,5-N,5-N-tetramethylpyrazine-2,5-diamine

InChI

InChI=1S/C8H12F2N4/c1-13(2)7-5(9)12-8(14(3)4)6(10)11-7/h1-4H3

InChI Key

QMSVVNAXZGUYLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)F)N(C)C)F

Origin of Product

United States

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